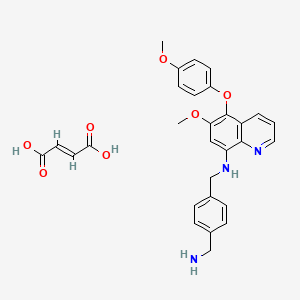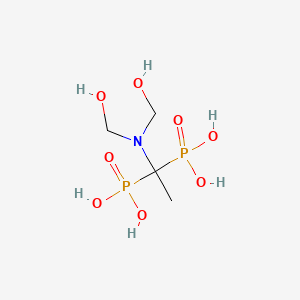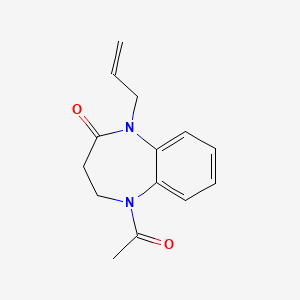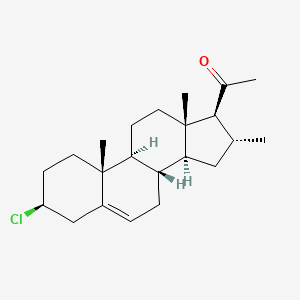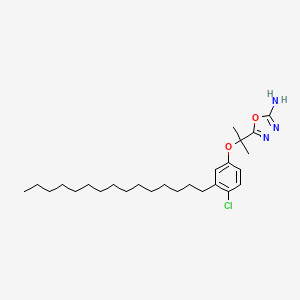
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-chloro-3-pentadecylphenoxy group adds to its distinctiveness and potential utility in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Oxadiazol-2-amine, 5-ethyl-
- 1,3,4-Oxadiazol-2-amine, 5-(1-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl)-
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)-1-methylethyl)- stands out due to its unique structural features, such as the presence of the 4-chloro-3-pentadecylphenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124237-31-6 |
|---|---|
Molecular Formula |
C26H42ClN3O2 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
5-[2-(4-chloro-3-pentadecylphenoxy)propan-2-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C26H42ClN3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)27)32-26(2,3)24-29-30-25(28)31-24/h18-20H,4-17H2,1-3H3,(H2,28,30) |
InChI Key |
PIIMQPWVNRYIKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C2=NN=C(O2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



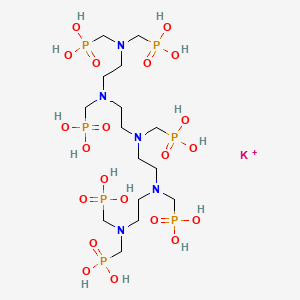
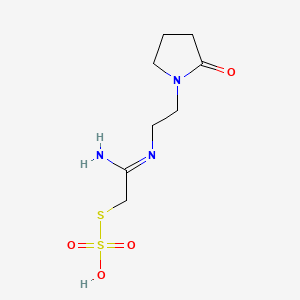
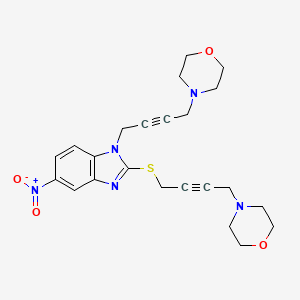
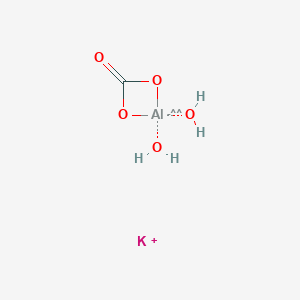
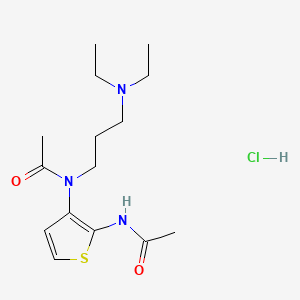
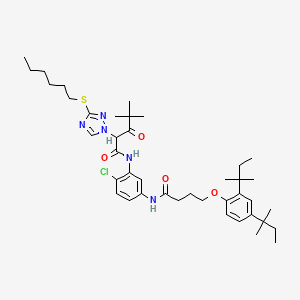
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
